molecular formula C10H7N5 B11903358 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine

7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B11903358
M. Wt: 197.20 g/mol
InChI Key: YONFGPFZHMWQGI-UHFFFAOYSA-N
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Description

7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine (CAS# 69995-43-3) is a high-purity chemical compound for research and development. With a molecular formula of C10H7N5 and a molecular weight of 197.20 g/mol, this heteroaromatic scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, which allows it to interact with a wide range of biological targets, particularly protein kinases . The imidazo[4,5-b]pyridine core is a privileged structure in drug discovery, extensively investigated as a key scaffold for developing potent kinase inhibitors . Research on analogous structures has demonstrated high potency and selectivity against various kinases, including c-Met, Aurora-A, Aurora-B, and FLT3, which are important targets in oncology . Furthermore, derivatives based on this core have shown promise in other therapeutic areas, including serving as antitubercular agents by targeting the DprE1 enzyme and as modulators of multidrug resistance (MDR) in cancer cells by inhibiting the ABCB1 efflux pump . The specific substitution with a pyrazinyl group at the 7-position makes this compound a valuable building block for constructing diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N5

Molecular Weight

197.20 g/mol

IUPAC Name

7-pyrazin-2-yl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H7N5/c1-2-13-10-9(14-6-15-10)7(1)8-5-11-3-4-12-8/h1-6H,(H,13,14,15)

InChI Key

YONFGPFZHMWQGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C3=NC=CN=C3)NC=N2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 7 Pyrazin 2 Yl 1h Imidazo 4,5 B Pyridine

De Novo Synthesis of the 1H-Imidazo[4,5-b]pyridine Core Structure

The 1H-imidazo[4,5-b]pyridine framework, a structural analog of natural purines, is a key pharmacophore in medicinal chemistry. evitachem.comnih.govresearchgate.net Its synthesis is approached through several distinct strategies, each offering unique advantages in terms of efficiency, substrate scope, and reaction conditions.

Classical Cyclocondensation Reactions from Ortho-Diaminopyridine Precursors

One of the most fundamental and widely employed methods for constructing the imidazo[4,5-b]pyridine core is the cyclocondensation of ortho-diaminopyridine precursors. nih.govjscimedcentral.com This approach involves the reaction of a 2,3-diaminopyridine (B105623) or a 3,4-diaminopyridine (B372788) with a suitable one-carbon electrophile, which forms the C2 position of the imidazole (B134444) ring.

Commonly, this transformation is achieved by condensing the diaminopyridine with various aldehydes. jscimedcentral.comnih.gov For instance, the reaction of 3,4-diaminopyridine with a range of substituted aryl aldehydes, often catalyzed by an agent like zinc triflate in a solvent such as methanol, provides an efficient route to 2-substituted-1H-imidazo[4,5-c]pyridine derivatives, a closely related isomer. jscimedcentral.com A similar strategy is effective for the [4,5-b] isomer, where 2,3-diaminopyridine is reacted with aldehydes, sometimes using a sodium metabisulfite (B1197395) adduct of the aldehyde, to yield the desired 2-substituted imidazo[4,5-b]pyridines. nih.govmdpi.com The reaction can also be performed with carboxylic acids or their derivatives, typically under heating, to achieve cyclization. nih.gov

PrecursorReagentCatalyst/ConditionsProductRef
2,3-DiaminopyridineBenzaldehyde (Na₂S₂O₅ adduct)DMSO2-Phenyl-1H-imidazo[4,5-b]pyridine nih.govmdpi.com
5-Bromopyridine-2,3-diamineSubstituted AldehydesMicrowave or Conventional Heating6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine eurjchem.com
2,3-DiaminopyridineCarboxylic AcidsHeat, FeCl₃ or Aerial Oxidation2-Substituted-1H-imidazo[4,5-b]pyridine nih.gov

Transition Metal-Catalyzed Cyclization Approaches for Core Formation (e.g., Palladium-mediated cascades)

Modern synthetic chemistry has introduced powerful transition metal-catalyzed reactions for the formation of the imidazo[4,5-b]pyridine core. These methods often provide access to a broader range of substrates and can proceed under milder conditions than classical approaches. nih.gov Palladium and copper catalysts are frequently at the heart of these transformations. nih.govnih.gov

A prominent strategy involves the palladium-catalyzed amidation of a 2-halo-3-aminopyridine derivative, followed by an intramolecular cyclization. nih.gov For example, a one-pot tandem sequence can be employed, starting with carbamoyl (B1232498) chloride amination and proceeding through a palladium-catalyzed intramolecular urea (B33335) cyclization to furnish imidazo[4,5-b]pyridin-2-ones in moderate to excellent yields. nih.gov This cascade process efficiently builds the heterocyclic system. nih.govdntb.gov.ua Similarly, Pd- or Cu-catalyzed amidation of 2-halo-3-acylaminopyridines with various amines is a common route, though it can require costly catalysts and ligands. nih.gov

Starting MaterialReagentCatalyst SystemKey TransformationRef
2-Halo-3-acylaminopyridinesAminesPalladium or CopperCatalyzed Amidation/Cyclization nih.gov
Diaminopyridines (in situ from 2-chloro-3-nitropyridine)Carbamoyl ChloridesPalladiumCascade Ureidation/Cyclization nih.gov
3-Amino-N-Boc-4-chloropyridineAmidesPalladiumAmidation/Cyclization nih.gov

Multi-component Reaction Strategies for Imidazo[4,5-b]pyridine Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov For the imidazo[4,5-b]pyridine scaffold, tandem reactions that function as MCRs have been developed.

One notable example is a one-pot, three-step tandem process that begins with a 2-chloro-3-nitropyridine (B167233). nih.govacs.org This sequence involves an initial Nucleophilic Aromatic Substitution (SNAr) with a primary amine, followed by the in situ reduction of the nitro group to an amine, and subsequent heteroannulation with an aldehyde. nih.govacs.org This efficient process yields functionalized imidazo[4,5-b]pyridines with only a single chromatographic purification step, highlighting the power of tandem strategies in constructing the core heterocycle. researchgate.net

Regioselective Functionalization: Introduction of the Pyrazin-2-yl Moiety at Position 7

Once the imidazo[4,5-b]pyridine core is assembled, the next critical challenge is the regioselective installation of the pyrazin-2-yl group at the C7 position. This is typically accomplished by creating a carbon-carbon or carbon-nitrogen bond between the pre-formed core and a pyrazine-containing fragment.

Advanced Cross-Coupling Strategies (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging C-C and C-N bonds in modern organic synthesis and are well-suited for the functionalization of heterocyclic scaffolds.

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds. nih.gov This reaction would involve the coupling of a 7-halo-1H-imidazo[4,5-b]pyridine (e.g., 7-bromo or 7-chloro) with a pyrazin-2-ylboronic acid or its corresponding boronate ester. The reaction is catalyzed by a palladium complex in the presence of a base. mdpi.com While specific examples for the synthesis of 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine are not prevalent in the surveyed literature, the Suzuki coupling is widely used for the arylation of various positions on the imidazo[4,5-b]pyridine ring, demonstrating its feasibility for this transformation. nih.govmdpi.com Microwave-enhanced Suzuki couplings have been shown to enable rapid derivatization of this scaffold. nih.govmdpi.com

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. wikipedia.orgresearchgate.net In this context, it could be envisioned as a reaction between a 7-halo-1H-imidazo[4,5-b]pyridine and 2-aminopyrazine. This palladium-catalyzed reaction, which requires a suitable phosphine (B1218219) ligand and a base, has become a go-to method for synthesizing N-aryl heterocycles. wikipedia.orgresearchgate.net Its application allows for the construction of diverse C-N linkages under relatively mild conditions, replacing harsher classical methods. wikipedia.org Cascade reactions incorporating Buchwald-Hartwig coupling have also been developed for related heterocyclic systems. rsc.org

Reaction TypeImidazo[4,5-b]pyridine SubstrateCoupling PartnerCatalyst/Ligand SystemBond FormedRef
Suzuki Coupling7-Halo-1H-imidazo[4,5-b]pyridinePyrazin-2-ylboronic acidPd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄)C-C nih.govmdpi.com
Buchwald-Hartwig Amination7-Halo-1H-imidazo[4,5-b]pyridine2-AminopyrazinePd(0)/Pd(II) catalyst + Phosphine Ligand (e.g., Xantphos)C-N wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions for Direct Pyrazine (B50134) Introduction

Nucleophilic Aromatic Substitution (SNAr) offers a more direct route to introduce the pyrazine moiety, avoiding the need for pre-functionalized coupling partners like boronic acids. The electron-deficient nature of the pyridine (B92270) ring within the imidazo[4,5-b]pyridine system makes it susceptible to attack by strong nucleophiles, particularly when an activating group (electron-withdrawing) is present and a good leaving group (e.g., a halogen) is at the reaction site. pearson.comchemrxiv.org

This strategy would involve reacting a 7-halo-1H-imidazo[4,5-b]pyridine, which may require additional activation, with a potent pyrazine-based nucleophile. An example of a suitable nucleophile could be generated by deprotonating pyrazine with a strong base to form a pyrazinyl anion. The success of SNAr reactions on the pyridine portion of related scaffolds has been demonstrated, for instance, in the reaction of 2-chloro-3-nitropyridine with amines as the initial step in a tandem synthesis of the core itself. nih.govacs.org This precedent suggests that a direct SNAr approach for introducing the pyrazinyl group at position 7 is a viable synthetic pathway.

Post-Synthetic Derivatization and Chemical Diversification of this compound

The post-synthetic modification of the parent molecule, this compound, is a critical step in the exploration of its chemical space and the development of new derivatives with tailored properties. These modifications can be broadly categorized into three main areas: reactions on the imidazole ring, functionalization of the pyridine ring, and chemical alterations of the pyrazine substituent.

N-Alkylation Reactions on the Imidazole Nitrogen Atoms

The imidazo[4,5-b]pyridine core contains two nitrogen atoms within its imidazole moiety, which are susceptible to alkylation. These reactions are crucial for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for probing its interaction with biological targets.

The alkylation of the imidazole ring in imidazo[4,5-b]pyridine systems can lead to a mixture of N-1 and N-3 regioisomers. The regioselectivity of this reaction is often influenced by the nature of the substituents on the heterocyclic core, the type of alkylating agent, and the reaction conditions employed. researchgate.netresearchgate.net For instance, in related 2,6-disubstituted imidazo[4,5-b]pyridines, N-methylation has been shown to enhance antiproliferative activity, highlighting the importance of this modification.

While specific studies on the N-alkylation of this compound are not extensively documented, general methodologies for the N-alkylation of related imidazo[4,5-b]pyridines can be considered. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride in an aprotic polar solvent like dimethylformamide (DMF). researchgate.netfabad.org.tr The reaction of 6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine with 4-methoxybenzyl chloride in the presence of K2CO3 in DMF has been reported to yield predominantly the N-4 isomer. fabad.org.tr This suggests that the electronic and steric environment of the imidazo[4,5-b]pyridine core plays a significant role in directing the alkylation.

The steric hindrance posed by the pyrazin-2-yl group at the 7-position may influence the accessibility of the N-1 and N-3 positions to incoming electrophiles, thereby affecting the regiochemical outcome of the alkylation reaction. Computational studies on simpler imidazo[4,5-b]pyridine-4-oxides suggest that regioselectivity in N-benzylation is primarily governed by 'steric approach control'. researchgate.net

Table 1: Examples of N-Alkylation Reactions on Analogous Imidazo[4,5-b]pyridine Systems

Starting MaterialAlkylating AgentBaseSolventProduct(s)Yield (%)Reference
6-Bromo-2-phenyl-4H-imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃DMFN4-(4-methoxybenzyl) derivativeMajor product fabad.org.tr
2-(3,4-Dimethoxyphenyl)-imidazo[4,5-b]pyridinen-Butyl bromideK₂CO₃DMFN4- and N1-butyl derivativesMixture researchgate.net
2-(3,4-Dimethoxyphenyl)-imidazo[4,5-b]pyridine4-Fluorobenzyl bromideK₂CO₃DMFN4- and N1-benzyl derivatives (50:1)Mixture researchgate.net

It is important to note that the specific regioselectivity and yields for the N-alkylation of this compound would require experimental verification.

Selective Functionalization at Peripheral Positions of the Imidazo[4,5-b]pyridine System

Functionalization of the pyridine portion of the imidazo[4,5-b]pyridine core offers another avenue for chemical diversification. The electronic nature of the pyridine ring, influenced by the fused imidazole and the pyrazine substituent, will dictate its reactivity towards electrophilic and nucleophilic reagents.

Direct C-H functionalization of the pyridine ring in the presence of the pyrazine substituent is challenging. However, if the starting material contains a suitable leaving group, such as a halogen atom, on the pyridine ring, a variety of cross-coupling reactions can be employed. For example, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov In a related system, a 7-chloro-imidazo[4,5-b]pyridine was successfully coupled with various boronic acids to introduce aryl and heteroaryl substituents at the C-7 position. nih.gov This suggests that if a halogenated precursor of this compound were available, similar transformations could be envisioned.

Halogenation of the imidazo[4,5-b]pyridine ring system itself can provide handles for further derivatization. For instance, chlorination and bromination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one derivatives have been shown to occur at the 5- and 6-positions. acs.org While these examples are on a modified core, they indicate the potential for introducing halogens onto the pyridine ring.

Table 2: Potential Functionalization Reactions at the Imidazo[4,5-b]pyridine Core Based on Analogous Systems

Reaction TypeReagents and ConditionsPotential Position of FunctionalizationProduct TypeReference (Analogous System)
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst, baseC5, C6, or C7 (if halogenated)Aryl/heteroaryl substituted derivative nih.gov
Halogenation (e.g., Bromination)N-Bromosuccinimide (NBS)C5 and/or C6Bromo-substituted derivative acs.org
NitrationHNO₃/H₂SO₄Electron-rich positions (if any)Nitro-substituted derivativeGeneral Aromatic Chemistry

The feasibility and regioselectivity of these reactions on this compound would be highly dependent on the electronic interplay between the fused heterocyclic rings.

Chemical Modifications and Derivatization of the Pyrazine Substituent

The pyrazine ring at the 7-position is another key site for chemical modification. Pyrazine is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution unless activated by electron-donating groups. slideshare.netyoutube.com Conversely, it is more susceptible to nucleophilic attack, particularly if it bears a good leaving group.

Nucleophilic aromatic substitution (SNAr) is a common reaction for functionalizing halopyrazines. rsc.org If a halogen atom were present on the pyrazine ring of the title compound, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates. The reactivity of chloropyrazines with nucleophiles like sodium methoxide (B1231860) has been documented. rsc.org

Direct C-H functionalization of the pyrazine ring is generally challenging but not impossible. Radical substitution reactions, such as acylations and amidations, have been reported on the pyrazine ring, although the number of examples is limited. slideshare.net The presence of the imidazo[4,5-b]pyridine moiety would undoubtedly influence the reactivity of the attached pyrazine ring, potentially altering the regioselectivity of such reactions.

Table 3: Potential Modifications of the Pyrazine Substituent Based on General Pyrazine Chemistry

Reaction TypeReagents and ConditionsPotential Product TypeReference (General Pyrazine Chemistry)
Nucleophilic Aromatic Substitution (on a halo-pyrazine derivative)Nu-H (e.g., R-NH₂, R-OH, R-SH), baseAmino-, alkoxy-, or thio-substituted pyrazine derivative rsc.org
Radical AcylationAcyl radical sourceAcylpyrazine derivative slideshare.net
Chichibabin ReactionSodium amide in liquid ammoniaAminopyrazine derivative youtube.com

The specific conditions and outcomes for these reactions on this compound would need to be determined experimentally, taking into account the electronic properties of the entire molecular system.

Advanced Structural Characterization and Spectroscopic Analysis for Mechanistic Elucidation

Single Crystal X-ray Diffraction Analysis of 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine and its Analogs

An SCXRD analysis of this compound would reveal the planarity of the fused imidazo[4,5-b]pyridine core and the relative orientation of the pyrazinyl substituent. In analogous structures, such as certain 6-bromo-imidazo[4,5-b]pyridine derivatives, the fused heterocyclic system is largely planar. uctm.edu It is expected that the dihedral angle between the imidazo[4,5-b]pyridine ring and the pyrazine (B50134) ring would be a key geometric parameter, influencing the crystal packing. For instance, in a related compound, 1-(Pyrazin-2-yl)pyridin-2(1H)-one, the dihedral angle between the pyridine (B92270) and pyrazine rings was found to be 46.45°. researchgate.net

The analysis would also provide precise measurements of all bond lengths and angles. These experimental values can be compared with theoretical parameters calculated using methods like Density Functional Theory (DFT) to validate the computational models. mdpi.com

Table 1: Representative Crystallographic Data for an Imidazo[4,5-b]pyridine Analog.

Note: This data is for a representative analog, as specific crystallographic data for this compound is not publicly available. Data is based on published analyses of similar compounds. uctm.edu

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)14.1
β (°)98.5
Volume (ų)1205
Z (molecules per unit cell)4

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comdntb.gov.ua By mapping properties onto the Hirshfeld surface, one can deconstruct the crystal packing into specific contacts and their relative contributions. tandfonline.com This method has been successfully applied to various imidazo[4,5-b]pyridine derivatives to understand how molecules interact with each other in the solid state. uctm.edumdpi.com

For this compound, the analysis would likely reveal a variety of non-covalent interactions. Due to the presence of multiple nitrogen atoms and aromatic protons, intermolecular hydrogen bonds of the N-H···N or C-H···N type are expected to be significant. mdpi.com Furthermore, π-π stacking interactions between the aromatic rings of the imidazopyridine and pyrazine moieties would play a crucial role in stabilizing the crystal structure. mdpi.com The quantification of these interactions as percentages of the total Hirshfeld surface area provides insight into the forces governing the supramolecular architecture.

Table 2: Predicted Intermolecular Contacts and Their Percentage Contribution to the Hirshfeld Surface for this compound.

Note: The percentages are typical values derived from analyses of analogous nitrogen-containing heterocyclic compounds. uctm.edutandfonline.com

Contact TypePredicted Contribution (%)Description
H···H45 - 55%Represents the most significant contribution, arising from van der Waals forces.
C···H / H···C15 - 25%Indicates C-H···π interactions and other van der Waals contacts.
N···H / H···N10 - 20%Corresponds to crucial hydrogen bonding interactions.
C···C5 - 10%Suggests the presence of π-π stacking interactions.
N···C / C···N3 - 7%Highlights contacts between nitrogen atoms and aromatic carbons.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Profiling and Regioisomer Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. dtic.mil For the imidazo[4,5-b]pyridine scaffold, NMR is crucial for confirming the correct connectivity of substituents and for studying potential tautomerism, as the proton on the imidazole (B134444) nitrogen can potentially reside on different nitrogen atoms. mdpi.com

The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton in the molecule. The protons on the pyridine and pyrazine rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). nih.gov Their specific chemical shifts and coupling patterns (singlets, doublets, etc.) would allow for unambiguous assignment. For example, in related imidazo[1,2-a]pyrazine structures, pyrazine protons can appear as far downfield as δ 9.03 ppm. nih.gov The proton on the imidazole nitrogen (N-H) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework. It would show a distinct signal for each unique carbon atom. The chemical shifts would confirm the presence of the two fused heterocyclic rings, with aromatic carbons typically resonating in the δ 110-160 ppm range. mdpi.comsemanticscholar.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

Note: These are estimated values based on data from analogous imidazo[4,5-b]pyridine and pyrazine-containing structures. mdpi.comnih.govnih.gov

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Imidazo[4,5-b]pyridine Core
H-2~8.2 - 8.4 (s)~145 - 148
H-5~8.3 - 8.5 (d)~140 - 143
H-6~7.8 - 8.0 (d)~118 - 122
N1-H~13.0 - 13.5 (br s)-
Pyrazin-2-yl Substituent
H-3'~9.1 - 9.3 (d)~144 - 146
H-5'~8.6 - 8.8 (d)~143 - 145
H-6'~8.7 - 8.9 (dd)~142 - 144

To definitively assign all proton and carbon signals and confirm the connectivity between the pyrazine and imidazopyridine rings, two-dimensional (2D) NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity of protons within the pyridine ring (H-5 to H-6) and within the pyrazine ring (H-5' to H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly powerful for establishing connectivity across quaternary (non-protonated) carbons. For this compound, HMBC would be critical to confirm the bond between C-7 of the imidazopyridine core and C-2' of the pyrazine ring by observing a correlation between a pyrazine proton (e.g., H-3') and C-7.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). mdpi.commdpi.com For this compound (C₁₁H₇N₅), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the protonated molecular ion [M+H]⁺. mdpi.com This analysis provides valuable structural information by revealing characteristic neutral losses and daughter ions. nih.gov For the target compound, likely fragmentation pathways could include:

Cleavage of the bond between the two heterocyclic ring systems.

Loss of small molecules such as HCN from either the imidazole or pyrazine ring.

Retro-Diels-Alder fragmentation within the pyrazine ring.

The observed fragmentation pattern serves as a fingerprint that can help distinguish it from other isomers and confirm the proposed structure. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to understand the electronic properties and reactivity of heterocyclic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For the broader class of imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to determine these parameters. For instance, studies on related compounds have shown that substitutions on the imidazopyridine core can significantly alter the HOMO and LUMO energy levels, thereby influencing their biological activity. However, specific HOMO-LUMO energy values and analyses of intramolecular charge transfer for 7-(pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine are not available in the reviewed literature.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to the sites susceptible to electrophilic and nucleophilic attack, respectively. For various imidazo[4,5-b]pyridine derivatives, MESP maps have helped in predicting sites of interaction with biological targets. For this compound, it would be anticipated that the nitrogen atoms of the pyridine (B92270), imidazole (B134444), and pyrazine (B50134) rings would exhibit negative potential, indicating their role as potential hydrogen bond acceptors or sites for coordination with metal ions. However, without specific computational studies, a precise MESP map and its interpretation remain speculative.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and interactions with the solvent. For a molecule like this compound, MD simulations could reveal the preferred conformations in different solvent environments and how it interacts with water molecules or other solvents. This information is critical for understanding its behavior in biological systems. There are currently no published MD simulation studies focused on this specific compound.

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Characterization

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For the synthesis or metabolism of this compound, these calculations could provide valuable insights into the most favorable reaction pathways. Such detailed mechanistic studies for this specific compound are yet to be reported.

Computational Modeling of Compound-Surface Interactions (e.g., Adsorption Tendencies)

The study of how a compound interacts with surfaces is relevant in various fields, including materials science and catalysis. While there is no specific research on the adsorption tendencies of this compound on surfaces, computational modeling could predict its behavior, for example, on metallic or polymeric surfaces.

Structure Activity Relationship Sar Studies for Biological Activity Modulation

Systematic Investigation of the Pyrazin-2-yl Moiety's Contribution to Biological Efficacy

The pyrazin-2-yl group at the C7 position of the imidazo[4,5-b]pyridine core plays a significant role in the molecule's pharmacological profile. The pyrazine (B50134) moiety, a nitrogen-containing heterocycle, is known to enhance the pharmacological properties of the parent scaffold. evitachem.com This enhancement is partly due to its ability to participate in crucial intermolecular interactions, such as hydrogen bonding, with biological targets.

In the context of antitubercular activity, derivatives of 7-(pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine have shown potential. evitachem.com The mechanism of action may involve the inhibition of essential mycobacterial enzymes like DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is vital for the synthesis of the mycobacterial cell wall. evitachem.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a key feature for binding to enzyme active sites. Similarly, in related scaffolds like imidazo[4,5-b]pyrazines, the core structure functions as a hinge-binding motif in protein kinases, a role where the nitrogen atoms are critical for interaction. nih.gov

Influence of Substituents on the Imidazo[4,5-b]pyridine Core on Biological Potency and Selectivity (e.g., at C-2, N-1)

Modifications to the imidazo[4,5-b]pyridine core are a key strategy for modulating biological potency and selectivity. Research has shown that substituents at various positions, including C2, N1, and C7, significantly impact the compound's activity.

For instance, in the development of kinase inhibitors, specifically targeting Aurora kinases, substitutions on a related 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold demonstrated that the substituent on the C7-pyrazole ring influences the binding mode within the ATP pocket. nih.gov An N-benzyl group on the pyrazole (B372694) orients toward the P-loop, while other modifications can cause the substituent to engage with different regions of the kinase, thereby altering selectivity. nih.govnih.gov

In studies on the tuberculostatic activity of imidazo[4,5-b]pyridine derivatives, hydrophobicity was identified as a decisive factor for their efficacy. nih.gov The introduction of various substituents allows for the fine-tuning of this property. For example, in the pursuit of cytotoxic agents, specific regio-isomeric imidazo[4,5-b]pyridine analogues have shown potent activity against cancer cell lines. nih.gov Furthermore, the introduction of an amidino group at a phenyl ring attached to the core can lead to potent antiproliferative activity. nih.gov However, alkylation on the imidazo[4,5-b]pyridine core itself can be non-selective, yielding multiple products. mdpi.com

The following table summarizes the observed effects of substitutions on the biological activity of imidazo[4,5-b]pyridine derivatives based on various studies.

PositionSubstituent TypeTarget/ActivityObserved EffectReference(s)
Core GeneralTuberculostaticIncreased hydrophobicity enhances activity. nih.gov
C2 Substituted PhenylAntimicrobialAlkylation at different nitrogen atoms of the imidazole (B134444) ring affects activity. nih.gov
C6 Aryl/Alkyl AminesRGGT InhibitionDetrimental to activity in related imidazo[1,2-a]pyridines. nih.gov
C6 HalogensRGGT InhibitionRetains activity, which decreases with increasing atomic size. nih.gov
C7 Pyrazole with N-substituentAurora Kinase InhibitionInfluences binding mode (P-loop vs. post-hinge region interaction). nih.govnih.gov
Attached Phenyl Ring Amidino GroupAntiproliferativePotent activity against colon carcinoma cell lines. nih.gov

Elucidation of Tautomeric Preferences and their Impact on Biological Recognition

The imidazo[4,5-b]pyridine scaffold can exist in different tautomeric forms, primarily the 1H- and 3H-tautomers, due to the proton on the imidazole ring. The specific tautomer present can significantly influence how the molecule interacts with its biological target.

The position of the imidazole proton determines the hydrogen bond donor and acceptor pattern of the molecule. For example, in the binding of a 3H-imidazo[4,5-b]pyridine derivative to the ATP binding site of Aurora-A kinase, the imidazole NH group (at the N3 position) acts as a hydrogen bond donor, interacting with the carbonyl group of an alanine (B10760859) residue in the kinase hinge region. nih.gov Simultaneously, the pyridine (B92270) nitrogen atom acts as a hydrogen bond acceptor. nih.gov This specific "hinge-binding" mode is critical for kinase inhibition, and the adoption of the correct tautomeric form is essential for establishing these key interactions.

The synthesis and alkylation of imidazo[4,5-b]pyridines can lead to different regioisomers, which essentially "locks" the molecule into a form resembling one of the tautomers. nih.govresearchgate.net The differential biological activities of these regioisomers further underscore the importance of the tautomeric state for biological recognition and subsequent activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on imidazo[4,5-b]pyridine derivatives to predict their activity and guide the design of more potent molecules.

For antitubercular imidazo[4,5-b]pyridine derivatives, a QSAR analysis revealed that the hydrophobicity of the compounds is a critical determinant of their activity, leading to the development of a predictive QSAR equation for rational drug design. nih.gov

In the context of anticancer activity, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to imidazo[4,5-b]pyridine derivatives targeting Aurora A kinase. nih.gov These models demonstrated high predictive power and were used to generate 3D contour maps that highlight the structural features essential for inhibitory activity. nih.gov Other QSAR studies on the anticancer potency of these derivatives have employed techniques like genetic algorithm-multiple linear regression (GA-MLR) and artificial neural networks (ANN), identifying descriptors such as the highest occupied molecular orbital energy (EHOMO) as being strongly correlated with toxicity. benthamdirect.comresearchgate.net

The table below summarizes key findings from various QSAR studies on imidazo[4,5-b]pyridine derivatives.

QSAR ModelTarget/ActivityKey Findings/DescriptorsPredictive Power (r² or q²)Reference(s)
QSAR TuberculostaticHydrophobicity is the decisive factor for activity.A predictive equation was derived. nih.gov
3D-QSAR (CoMFA/CoMSIA) Aurora A Kinase InhibitionGenerated 3D contour maps to identify key structural requirements.r²cv = 0.774 - 0.800, r² = 0.975 - 0.977 nih.gov
GA-MLR & BP-ANN Anticancer PotencyIdentified most relevant molecular descriptors for prediction.ANN model showed better performance than GA-MLR. benthamdirect.com
PCA, MLR, ANN Anticancer ActivitypI50 toxicity is strongly correlated with EHOMO.ANN correlation coefficient = 0.9606 researchgate.net

Pharmacophore Generation and Ligand-Based Drug Design Principles

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. Pharmacophore modeling, a key aspect of this approach, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target.

The imidazo[4,5-b]pyridine nucleus is itself considered an important pharmacophore, serving as a bioisostere for natural purines. researchgate.net QSAR and docking studies have been instrumental in defining the pharmacophore for specific activities. For Aurora A kinase inhibitors, 3D-QSAR models generated contour maps that effectively function as a pharmacophore model. nih.gov These maps delineate regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, thus guiding the design of new, more potent analogues. nih.gov

The general pharmacophoric features for kinase inhibition by this scaffold often include:

A hydrogen bond donor from the imidazole NH.

A hydrogen bond acceptor from the pyridine nitrogen.

A substituted aromatic group (like the pyrazinyl group) that occupies a specific pocket, often making hydrophobic or aromatic interactions.

By understanding these principles, medicinal chemists can rationally design new molecules, such as by using virtual screening or de novo design, that fit the pharmacophore model and are predicted to have improved biological activity. researchgate.net

Biological Target Identification and Molecular Mechanism of Action Studies

Enzyme Inhibition Profiles of 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine and its Derivatives

Derivatives of this compound have been extensively studied for their ability to inhibit various enzymes, demonstrating a broad spectrum of activity that underscores their therapeutic potential.

Kinase Inhibition Studies (e.g., Aurora Kinases, FLT3, B-Raf, Cyclin-Dependent Kinases, Bruton's Tyrosine Kinase, TRK Kinases, GAK)

The imidazo[4,5-b]pyridine scaffold has been a fertile ground for the discovery of potent kinase inhibitors. These compounds often target the ATP-binding site of kinases, a common strategy for inhibiting their activity.

Aurora Kinases: A significant body of research has focused on the development of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression. nih.govacs.orgnih.gov Overexpression of Aurora kinases is a hallmark of many human cancers, making them attractive targets for anticancer drug development. nih.gov

Lead optimization studies have led to the identification of imidazo[4,5-b]pyridine-based inhibitors with high potency against Aurora-A, Aurora-B, and Aurora-C. For instance, compound 51 (CCT137690) , a derivative featuring a 1-benzylpiperazinyl motif, demonstrated IC50 values of 0.015 µM, 0.025 µM, and 0.019 µM for Aurora-A, Aurora-B, and Aurora-C, respectively. nih.gov X-ray co-crystallization studies of analogues with Aurora-A have provided detailed insights into their binding modes, revealing that different substituents on the pyrazole (B372694) ring can lead to distinct interactions within the kinase domain. nih.govnih.gov Specifically, some analogues interact with the P-loop, while others engage with Thr217 in the post-hinge region, offering avenues for designing inhibitors with specific interactions with the DFG motif or Thr217. nih.govnih.gov This structural understanding has been instrumental in designing derivatives with high selectivity for Aurora-A over Aurora-B. acs.org

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations, particularly internal tandem duplications (FLT3-ITD), are prevalent in acute myeloid leukemia (AML). nih.govacs.orgbohrium.com Imidazo[4,5-b]pyridine derivatives have emerged as potent dual inhibitors of both Aurora kinases and FLT3. nih.govacs.orgbohrium.com Optimization of the imidazo[4,5-b]pyridine series led to the discovery of 27e , a compound that potently inhibits both wild-type FLT3 (Kd = 6.2 nM) and its mutants, including FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM). nih.govacs.orgbohrium.com This dual inhibition is a promising strategy for treating AML, as it targets both cell proliferation (via Aurora kinase inhibition) and the primary oncogenic driver (FLT3). nih.govacs.orgbohrium.com

B-Raf: The B-Raf kinase is a key component of the MAPK signaling pathway, and its mutations are found in a significant percentage of human cancers, most notably melanoma. nih.govf1000research.commdpi.com Imidazo[4,5-b]pyridines have been successfully developed as inhibitors of B-Raf. nih.gov These compounds were designed to bind to the DFG-in, αC-helix out conformation of B-Raf, a binding mode associated with high kinase selectivity. nih.gov Structure-activity relationship (SAR) studies have led to the identification of potent and selective B-Raf inhibitors, such as compound 23 , which exhibits excellent enzyme and cell potency. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a common feature of cancer. nih.govresearchwithrutgers.comresearchwithrutgers.com The 1H-pyrazolo[3,4-b]pyridine scaffold, a related heterocyclic system, has been shown to be a potent inhibitor of CDK1 and CDK2. researchwithrutgers.comresearchwithrutgers.com Compound 3 (SQ-67563) , for example, binds to the ATP purine (B94841) binding site of CDK2, forming key hydrogen bonds with the protein backbone. researchwithrutgers.com More recently, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent and selective CDK2 inhibitors. mdpi.com

Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for various B-cell malignancies and autoimmune diseases. mdpi.comosti.govresearchgate.net While the core this compound is not explicitly highlighted as a direct BTK inhibitor in the provided context, the broader class of imidazo-pyrazines and related heterocyclic scaffolds are actively being investigated for BTK inhibition. mdpi.comosti.govnih.gov For example, 8-amino-imidazo[1,5-a]pyrazines have been identified as potent and reversible BTK inhibitors. osti.gov

TRK Kinases and GAK: Kinome profiling of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives revealed inhibitory activity against a range of kinases, including Tropomyosin receptor kinase A (TrkA) and Cyclin G-associated kinase (GAK). nih.gov This suggests that the imidazo[4,5-b]pyridine scaffold can serve as a template for developing multi-targeted kinase inhibitors. nih.gov

Compound/Derivative ClassTarget Kinase(s)Key Findings & Inhibition DataReference
Imidazo[4,5-b]pyridine DerivativesAurora Kinases (A, B, C)Potent inhibition. Compound 51 (CCT137690) IC50s: Aurora-A (0.015 µM), Aurora-B (0.025 µM), Aurora-C (0.019 µM). nih.gov
Imidazo[4,5-b]pyridine DerivativesFLT3 (wild-type and mutants)Dual Aurora/FLT3 inhibition. Compound 27e Kd values: FLT3 (6.2 nM), FLT3-ITD (38 nM), FLT3(D835Y) (14 nM). nih.govacs.orgbohrium.com
Imidazo[4,5-b]pyridinesB-RafBind to DFG-in, αC-helix out conformation. Compound 23 shows excellent enzyme and cell potency. nih.gov
1H-Pyrazolo[3,4-b]pyridinesCDK1, CDK2Compound 3 (SQ-67563) is a potent inhibitor, binding to the ATP site of CDK2. researchwithrutgers.com
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine DerivativesTrkA, GAKInhibited a range of kinases including TrkA and GAK in kinome profiling. nih.gov

Targeting of Specific Metabolic Enzymes (e.g., DprE1 for Antitubercular Activity)

Beyond kinases, the imidazo[4,5-b]pyridine scaffold has been explored for its potential to inhibit metabolic enzymes, particularly in the context of infectious diseases like tuberculosis. evitachem.comnih.govnih.govsci-hub.st

Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1): DprE1 is an essential enzyme in Mycobacterium tuberculosis, playing a critical role in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govsci-hub.stresearchgate.net Inhibition of DprE1 represents a promising strategy for the development of new antitubercular drugs. nih.govnih.govsci-hub.st Derivatives of imidazo[4,5-b]pyridine have been investigated as potential DprE1 inhibitors. evitachem.comnih.gov The core idea is that these compounds can interfere with the catalytic activity of DprE1, leading to the disruption of cell wall synthesis and ultimately, bacterial death. sci-hub.st Computational docking studies have suggested that these compounds can form favorable interactions within the active site of DprE1. nih.gov The development of imidazo[1,2-a]pyridine (B132010) analogues has also shown significant promise against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.org

Compound/Derivative ClassTarget EnzymeTherapeutic AreaKey FindingsReference
Imidazo[4,5-b]pyridine DerivativesDprE1AntitubercularShow potential as inhibitors of DprE1, which is crucial for mycobacterial cell wall synthesis. evitachem.comnih.gov
Imidazo[1,2-a]pyridine AnaloguesNot explicitly stated, but active against M. tuberculosisAntitubercularExhibit significant activity against MDR-TB and XDR-TB. rsc.org

Broad-Spectrum Enzyme Panel Screening

To understand the selectivity and potential off-target effects of imidazo[4,5-b]pyridine-based compounds, broad-spectrum enzyme panel screenings are often employed. These screens test the compound against a large number of kinases or other enzymes. For example, kinome profiling of a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative revealed that it inhibited a range of kinases, suggesting that this scaffold could be the basis for multi-targeted kinase inhibitors. nih.gov This broad-spectrum activity can be advantageous in certain therapeutic contexts, such as cancer, where multiple signaling pathways are often dysregulated. However, it also highlights the need for careful optimization to achieve the desired selectivity profile and minimize potential side effects.

Nucleic Acid (DNA/RNA) Interaction Studies

The structural similarity of the imidazo[4,5-b]pyridine core to natural purine bases suggests that these compounds may interact with nucleic acids. evitachem.com Such interactions could have significant biological consequences, including the modulation of DNA replication, transcription, and repair processes.

Binding Affinities and Mode of Interaction (e.g., Intercalation, Groove Binding)

Studies have shown that metal complexes of pyridine-benzimidazole-based ligands, which share structural similarities with the imidazo[4,5-b]pyridine scaffold, can bind strongly to DNA. nih.gov One common mode of interaction is intercalation , where the planar aromatic structure of the compound inserts between the base pairs of the DNA double helix. nih.govmanchester.ac.uk This can be assessed using techniques such as absorption spectral titration and ethidium (B1194527) bromide displacement assays. nih.gov For instance, a copper complex of a pyridine-benzimidazole ligand was found to have a strong affinity for DNA, with an apparent binding constant (Kapp) of 2.70 x 10^6 M^-1, indicative of a strong intercalative binding mode. nih.gov

Impact on Nucleic Acid Conformation and Function

The binding of small molecules to DNA can lead to significant changes in its conformation and function. Intercalation, for example, can cause unwinding and lengthening of the DNA helix. manchester.ac.uk These structural perturbations can interfere with the binding of proteins involved in DNA processing, such as polymerases and transcription factors, ultimately leading to the inhibition of replication and gene expression. Furthermore, some DNA-binding agents can induce DNA damage, for example, by generating reactive oxygen species (ROS) that lead to strand breaks. nih.gov A copper complex of a pyridine-benzimidazole derivative was shown to cleave pBR322 plasmid DNA in a concentration-dependent manner and induce DNA damage in cancer cells, leading to cell cycle arrest. nih.gov The unnatural DNA base, 7-(2-thienyl)-imidazo[4,5-b]pyridine (Ds), forms a stable pair with pyrrole-2-carbaldehyde (Pa) within a DNA duplex, stabilized by van der Waals interactions and shape complementarity, highlighting the potential for these modified purine analogues to be incorporated into and influence the structure of nucleic acids. nih.gov

Receptor Modulation Studies

While direct receptor modulation studies for this compound are not extensively documented, research on the parent imidazo[4,5-b]pyridine core suggests potential activity at several key receptors.

Angiotensin II Type 1 Receptor: The imidazo[4,5-b]pyridine scaffold has been identified as a core component in the development of Angiotensin II receptor antagonists. nih.gov Derivatives of the related imidazo[4,5-c]pyridine have been specifically investigated as antagonists for the Angiotensin II type 2 (AT2) receptor. For instance, compounds such as PD123,319 feature an imidazo[4,5-c]pyridine core and function as AT2 receptor antagonists. Although this points to the potential for this heterocyclic system to interact with angiotensin receptors, specific studies confirming the modulation of the Angiotensin II Type 1 (AT1) receptor by this compound are not available in the reviewed literature.

Serotonin 5-HT6 Receptors: The 5-HT6 receptor is a significant target in the central nervous system for potential cognitive enhancement therapies in conditions like Alzheimer's disease. nih.gov A series of novel 3H-imidazo[4,5-b]pyridine derivatives have been designed and evaluated as non-sulfonamide 5-HT6 receptor ligands. One such derivative, 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine, was identified as a potent 5-HT6 receptor partial inverse agonist. This indicates the suitability of the imidazo[4,5-b]pyridine scaffold for interaction with the 5-HT6 receptor. However, direct studies on this compound are required to confirm its specific activity at this target.

Scaffold/DerivativeReceptor TargetReported ActivityReference
Imidazo[4,5-b]pyridine-basedAngiotensin II ReceptorAntagonist activity nih.gov
2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridineSerotonin 5-HT6 ReceptorPartial inverse agonist nih.gov

Molecular Docking and Binding Mode Analysis with Biological Macromolecules

Molecular docking simulations are crucial for predicting the binding orientation of a ligand within a protein's active site. While docking studies specifically for this compound are not prominently reported, analyses of closely related analogues provide significant insights into the potential binding modes of this chemical class. For example, derivatives of the imidazo[4,5-b]pyrazine scaffold, which is structurally similar, have been evaluated as inhibitors of the c-Met protein kinase. nih.gov Similarly, docking studies of various imidazo[1,2-a]pyridine derivatives have been conducted against targets like the anti-tubercular target QcrB and cancer-related oxidoreductase, revealing key binding interactions. researchgate.netnanobioletters.com

One detailed study on a related compound, a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative, revealed its binding mode within the ATP binding site of Aurora-A kinase through co-crystallisation. nih.gov This analysis showed that the core imidazo[4,5-b]pyridine scaffold consistently orients itself to interact with the hinge region of the kinase, a common feature for this class of inhibitors. nih.gov

Identification of Critical Amino Acid Residues for Ligand Recognition

Building on molecular docking and crystallography, the identification of specific amino acid residues that interact with a ligand is key to understanding its mechanism of action. For the broader class of imidazo[4,5-b]pyridines, several studies have pinpointed these critical interactions.

In the co-crystal structure of a 7-(pyrazol-4-yl) derivative with Aurora-A kinase, the ligand's pyridine (B92270) nitrogen atom forms a hydrogen bond with the backbone NH of Ala213 , while the imidazole (B134444) NH interacts with the carbonyl group of the same residue. nih.gov This "hinge binding" is a critical anchor for the inhibitor. Further stabilization occurs through contacts with other residues. nih.gov

Docking studies on other related scaffolds against different targets have identified other key residues. For instance, in the development of anti-tubercular agents targeting the cytochrome B (QcrB) subunit, imidazo[1,2-a]pyridine inhibitors were found to interact with residues such as Leu174 , Pro306 , Ser304 , Leu180 , and Glu314 . nanobioletters.com

Derivative ClassTarget ProteinKey Interacting Amino Acid ResiduesReference
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridineAurora-A KinaseAla213, Val147, Gly142 nih.gov
Indolo-imidazo[1,2-a]pyridineCytochrome B (QcrB)Leu174, Pro306, Ser304, Leu180, Glu314, Thr313 nanobioletters.com
Imidazo[1,2-a]pyridineOxidoreductaseHis222, Tyr216, Lys270 researchgate.net

Characterization of Specific Non-Covalent Interactions

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. For the imidazo[4,5-b]pyridine class, these interactions have been characterized through experimental and computational methods.

Hydrogen Bonds: As noted, the interaction of a 7-(pyrazol-4-yl) derivative with Aurora-A kinase is anchored by hydrogen bonds between the imidazo[4,5-b]pyridine core and the hinge residue Ala213. nih.gov This type of interaction is fundamental to the binding of many kinase inhibitors.

π-π Stacking: The aromatic nature of the imidazo[4,5-b]pyridine system and its substituents allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a target's active site. nih.gov

Hydrophobic and van der Waals Interactions: In the Aurora-A kinase example, the substituent at the C7 position is oriented towards the P-loop, where it makes van der Waals contacts with hydrophobic residues like Val147 and Gly142 . nih.gov These interactions are crucial for both affinity and selectivity. For anti-tubercular imidazo[1,2-a]pyridines targeting QcrB, π-alkyl interactions with residues such as Ala179 and Val338 were observed. nanobioletters.com

Cellular Target Engagement Studies

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery. Modern proteomics-based methods, such as the Cellular Thermal Shift Assay (CETSA), are employed to verify target engagement. nih.govcetsa.org These techniques measure the change in thermal stability of a target protein upon ligand binding in intact cells or cell lysates. nih.govcetsa.org

While one commercial source suggests that this compound may act as an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme essential for mycobacterial cell wall synthesis, specific cellular target engagement studies using proteomics or other methods have not been found in the reviewed scientific literature. evitachem.com The application of assays like CETSA would be necessary to confirm that this compound directly binds to DprE1 or other potential targets within a cellular environment.

Lead Compound Optimization and Advanced Derivative Design Strategies

Rational Design of Analogs based on Comprehensive SAR and Structural Data

The rational design of novel analogs of the imidazo[4,5-b]pyridine series is heavily reliant on understanding the structure-activity relationships (SAR) and obtaining structural data from techniques like X-ray co-crystallography. nih.govnih.gov These insights allow medicinal chemists to make targeted modifications to the lead structure to improve its interaction with the biological target.

For instance, in the development of Aurora kinase inhibitors, the imidazo[4,5-b]pyridine core serves as a versatile template. nih.gov Studies have shown that substitutions at various positions on this scaffold dramatically influence inhibitory activity and selectivity. A key area of exploration has been the C7 position. Introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at C7 yielded a compound that inhibited a range of kinases, including Aurora-A. nih.gov Subsequent co-crystallization studies of analogs with modified benzyl (B1604629) groups revealed distinct binding modes. Depending on the pyrazole (B372694) N-substituent, the compounds could either interact with the P-loop or engage with Thr217 in the post-hinge region of the kinase. nih.gov This critical structural information provides a clear path for designing new compounds that can target specific regions of the enzyme, such as the DFG (Asp-Phe-Gly) motif. nih.gov

Similarly, optimization efforts targeting both FLT3 and Aurora kinases identified the 1,3-dimethyl-1H-pyrazol-4-yl group as an optimal substituent at the R² position. nih.govacs.org This was determined after replacing an initial (4-methylpiperazin-1-yl)phenyl substituent with various five-membered heteroaromatics, leading to improved properties. nih.gov The SAR exploration also revealed that hydrophobicity is a decisive factor for the tuberculostatic activity of imidazo[4,5-b]pyridine derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) analysis has been used to derive equations that can guide the rational design of more active antitubercular agents based on this scaffold. nih.gov

Table 1: SAR Insights for Imidazo[4,5-b]pyridine Derivatives

Scaffold Position Modification/Substituent Impact on Biological Activity Reference
C7 1-Benzyl-1H-pyrazol-4-yl Inhibition of multiple kinases, including Aurora-A. nih.gov
C7 (Pyrazole N-substituent) Varies Alters binding mode within Aurora-A (P-loop vs. Thr217 interaction). nih.gov
R² (Position 2) 1,3-Dimethyl-1H-pyrazol-4-yl Optimal substituent for dual FLT3/Aurora kinase inhibition. nih.gov
General Increased Hydrophobicity Decisive for antitubercular activity against M. tuberculosis. nih.gov

Iterative Design and Synthesis for Enhanced Potency, Selectivity, and Biological Utility

Lead optimization is an iterative cycle of design, synthesis, and biological testing. This process aims to systematically refine a lead compound's structure to achieve superior potency, better selectivity against related targets, and improved pharmacokinetic properties.

A prime example of this iterative process is the development of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors. nih.govnih.gov Starting with a lead compound, optimization studies led to a new class of inhibitors featuring a 1-benzylpiperazinyl motif at the 7-position, which displayed favorable in vitro properties. nih.gov The synthesis of these new analogs involves multi-step reaction sequences. For example, the creation of various C7-substituted derivatives can be achieved through a key intermediate, which is then reacted with different reagents like 3-(chloromethyl)-1,2,4-oxadiazole (B1349337) or pyrazine-2-carbaldehyde (B1279537) under specific conditions to yield the final products. acs.org

During this iterative process, each new analog is tested for its biological activity. For instance, in the pursuit of a dual FLT3/Aurora kinase inhibitor, an initial compound with an N-methylpiperazine moiety was modified. nih.gov Switching the moiety's position was beneficial in reducing off-target effects (hERG inhibition) and increasing metabolic stability in human liver microsomes. nih.gov Further iterations involved replacing substituents at the R² position, which ultimately led to the identification of compound 27e (see Table 2) with high potency against both Aurora-A (Kd = 7.5 nM) and FLT3 (Kd = 6.2 nM). nih.govacs.org Subsequent physicochemical property refinement through the incorporation of solubilizing groups led to another orally bioavailable preclinical candidate, demonstrating the power of iterative design in achieving a profile suitable for in vivo studies. nih.gov

Table 2: Iterative Optimization of Imidazo[4,5-b]pyridine Kinase Inhibitors

Compound Key Structural Features Aurora-A Potency (IC₅₀ or Kd) FLT3 Potency (Kd) Key Improvement Reference
Lead Compound (example) (4-methylpiperazin-1-yl)phenyl at R² Moderate Moderate Initial Hit nih.gov
22d 1-methyl-1H-pyrazol-4-yl at R² IC₅₀ = 6.3 µM (hERG) Not specified Reduced hERG affinity nih.govacs.org
22e C3-cyclopropyl pyrazole at R² Marginal increase vs 22d Not specified Increased potency but higher hERG inhibition (IC₅₀ = 2.5 µM) nih.govacs.org
27e 1,3-dimethyl-1H-pyrazol-4-yl at R², 4-chlorobenzyl at C7-piperazine Kd = 7.5 nM Kd = 6.2 nM Potent dual inhibition, selected as preclinical candidate nih.govacs.org
51 (CCT137690) Bromo at C6, solubilizing group on C7-piperazine IC₅₀ = 0.015 µM Not specified High oral bioavailability, in vivo efficacy nih.gov

Computational Approaches in Lead Optimization (e.g., Virtual Screening, De Novo Design, Ligand Efficiency Metrics)

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the lead optimization process. frontiersin.org Techniques such as molecular modeling, structure-based drug design (SBDD), and molecular dynamics simulations provide crucial insights into drug-target interactions, guiding the synthesis of more effective molecules. frontiersin.org

In the optimization of imidazo[4,5-b]pyridine derivatives, computational approaches have been pivotal. Co-crystallization of inhibitors with their target protein, followed by molecular modeling, offers a detailed understanding of the binding interactions at an atomic level. nih.gov For example, the crystal structure of compound 40c (CCT137444) in complex with Aurora-A provided a clear rationale for the observed activity of a novel class of inhibitors, revealing key hydrogen bonds and hydrophobic interactions. nih.gov This structural information is invaluable for SBDD, where new analogs are designed in silico to maximize favorable interactions with the target's binding site.

Modeling studies are also used to explain experimental observations and guide subsequent design choices. When one analog in a series of DDR1 inhibitors showed an unexpected loss of activity, modeling suggested it could not form an essential hydrogen bond with a key methionine residue (Met704) in the binding pocket. nih.gov This insight prompted a redesign using a different chemical moiety to restore this critical interaction, successfully increasing potency by 37-fold in the new compound. nih.gov Molecular dynamics simulations can further enhance this understanding by predicting the stability of the drug-target complex and the influence of specific molecular interactions on binding affinity. frontiersin.org These integrative computational methods allow for a more informed and efficient optimization cycle, reducing the number of compounds that need to be synthesized and tested experimentally. frontiersin.org

Table 3: Application of Computational Methods in Imidazo[4,5-b]pyridine Derivative Optimization

Computational Technique Application Outcome/Insight Reference
Co-crystallization & Molecular Modeling Visualize inhibitor binding to Aurora-A kinase. Provided a clear understanding of key interactions, guiding further design. nih.govnih.gov
Structure-Based Drug Design (SBDD) Design of new analogs based on target structure. Guided modifications to improve binding affinity and selectivity. frontiersin.org
Molecular Modeling Rationalize loss of activity for a DDR1 inhibitor analog. Identified inability to form a critical hydrogen bond, guiding a successful redesign. nih.gov
QSAR Analysis Correlate chemical structure with tuberculostatic activity. Derived an equation to predict the activity of new derivatives based on hydrophobicity. nih.gov

Future Research Directions and Translational Research Perspectives

Exploration of Novel Biological Activities and Therapeutic Applications for 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine core is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological effects. nih.govresearchgate.net Future research will likely focus on synthesizing and screening new derivatives of this compound to uncover novel therapeutic applications.

Key areas of exploration include:

Anticancer Activity: Derivatives of the imidazo[4,5-b]pyridine scaffold have shown potent anticancer activity. nih.goveurjchem.com For instance, certain derivatives have exhibited significant inhibitory potential against cyclin-dependent kinase 9 (CDK9), a key regulator of cancer cell transcription. nih.gov Future studies could explore the efficacy of this compound derivatives against a broader range of cancer cell lines and investigate their mechanisms of action.

Antimicrobial and Antifungal Properties: The structural motif is also associated with antimicrobial and antifungal activities. eurjchem.comresearchgate.netmdpi.com Research has shown that some imidazo[4,5-b]pyridine derivatives are effective against various bacterial and fungal strains. eurjchem.comresearchgate.net Further investigation into pyrazinyl-substituted derivatives could lead to the development of new agents to combat infectious diseases, including drug-resistant strains. nih.gov

Antitubercular Potential: Notably, derivatives of this compound have been investigated for their activity against Mycobacterium tuberculosis. evitachem.comresearchgate.net The compound is believed to inhibit DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for the synthesis of the mycobacterial cell wall. evitachem.com Continued research in this area is vital for addressing the global health challenge of tuberculosis.

Kinase Inhibition: The 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold has been shown to inhibit a range of kinases, including Aurora-A. nih.gov This suggests that the 7-(pyrazin-2-yl) analog could also serve as a template for designing multi-targeted kinase inhibitors for various diseases. nih.gov

Other Therapeutic Areas: The imidazopyridine class of compounds has also been investigated for other therapeutic uses, including as GABA-A receptor agonists, proton pump inhibitors, and anti-inflammatory agents. mdpi.com Exploring the potential of this compound derivatives in these areas could yield novel drug candidates.

Table 1: Investigated Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Biological ActivityTarget/MechanismReference
AnticancerCDK9 Inhibition nih.gov
AntimicrobialBacterial and Fungal Strains eurjchem.comresearchgate.net
AntitubercularDprE1 Inhibition in M. tuberculosis evitachem.comresearchgate.net
Kinase InhibitionAurora-A and other kinases nih.gov
PARP InhibitionPARP-1 nih.gov
Anti-ischemicP2Y1 Antagonist acs.org
Gastric Acid Secretion InhibitionH+/K+-ATPase Inhibition acs.org

Development of Green Chemistry Approaches for Sustainable Synthesis of the Compound

Traditional methods for synthesizing heterocyclic compounds often involve harsh reaction conditions, toxic solvents, and multiple steps, leading to significant waste. The development of sustainable, "green" chemistry approaches for the synthesis of this compound is a critical area for future research.

Key strategies include:

One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single step to form the final product, reducing solvent usage, reaction time, and purification steps. researchgate.netsioc-journal.cn

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or glycerol (B35011) is a core principle of green chemistry. researchgate.netacs.org

Catalyst-Free or Eco-Friendly Catalysts: The use of non-volatile and reusable catalysts, such as phosphoric acid or ammonium (B1175870) chloride, can significantly improve the environmental footprint of the synthesis. researchgate.netacs.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating methods. eurjchem.com

Solid-Phase Synthesis: This technique, where one of the reactants is immobilized on a solid support, can simplify purification and allow for the efficient production of libraries of derivatives. acs.org

Integration of Advanced Omics Technologies for Holistic Biological Understanding

To fully elucidate the biological effects and mechanisms of action of this compound and its derivatives, the integration of advanced "omics" technologies is essential. These technologies provide a comprehensive view of the molecular changes within a biological system in response to a compound. nih.govmdpi.com

Genomics and Transcriptomics: These approaches can identify the genes and gene expression patterns affected by the compound, offering insights into its primary targets and downstream signaling pathways. mdpi.com

Proteomics: By analyzing changes in the entire set of proteins, proteomics can reveal the compound's impact on cellular machinery and identify protein biomarkers of its activity. nih.gov

Metabolomics: This technology provides a snapshot of the metabolic changes induced by the compound, which can help to understand its physiological effects and potential off-target activities. nih.govmdpi.com

Integrated Multi-Omics Analysis: Combining data from multiple omics platforms can provide a more complete and systems-level understanding of the compound's biological impact, aiding in target identification and the prediction of its therapeutic efficacy and potential side effects. mdpi.comyoutube.com

Design of Hybrid Molecules Incorporating the this compound Scaffold with Other Pharmacophores

A promising strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic effects, improved target selectivity, or a multi-targeted mode of action. Future research could focus on designing hybrid molecules that incorporate the this compound scaffold.

Potential hybrid molecule designs could involve linking the imidazo[4,5-b]pyridine core to:

Known anticancer agents: To enhance potency or overcome resistance mechanisms.

Other heterocyclic systems: To create novel chemical entities with unique biological profiles. For example, imidazo[4,5-b]pyridine has been combined with triazole moieties. nih.gov

Specific targeting moieties: To direct the molecule to a particular cell type or tissue, thereby increasing efficacy and reducing off-target effects.

By exploring these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. How can synthetic byproducts (e.g., 6-bromo isomers) be minimized during halogenation?

  • Methodology : Optimize bromine source (NBS vs. Br₂) and solvent (CHCl₃ vs. DCE). Kinetic studies (HPLC monitoring) show NBS in DCE at 0°C reduces 6-bromo byproducts from 15% to <2% .

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